Copper chlorophyllin A is typically derived from natural sources such as spinach, alfalfa, and other green plants rich in chlorophyll. The extraction process involves solvent extraction followed by saponification and copper salt treatment to yield the final product.
Copper chlorophyllin A is classified under food additives with the E number E141. It exists in two forms: lipid-soluble (E141i) and water-soluble (E141ii), with the latter being more commonly used in food products due to its solubility properties.
The synthesis of copper chlorophyllin A involves several key steps:
The synthesis can be optimized by adjusting parameters such as temperature, pH, and reaction time. For instance, maintaining a pH of 12-14 during saponification helps achieve better yields of copper chlorophyllin A .
The molecular structure of copper chlorophyllin A features a porphyrin ring system with a central copper ion. The general formula can be represented as , where the copper ion replaces the magnesium ion found in natural chlorophyll.
Copper chlorophyllin A can undergo various chemical reactions:
The stability of copper chlorophyllin A is influenced by environmental factors such as pH and temperature. For example, it remains stable in neutral to slightly alkaline conditions but can degrade rapidly under acidic conditions.
The mechanism of action of copper chlorophyllin A primarily involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This property is particularly beneficial in food preservation and health supplements.
Studies have shown that copper chlorophyllin A exhibits significant antioxidant activity, which can be quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests .
Copper chlorophyllin A finds applications across various fields:
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